molecular formula C15H15ClO3S B2855587 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338774-88-2

1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol

Cat. No. B2855587
CAS RN: 338774-88-2
M. Wt: 310.79
InChI Key: APXWRTPHLQXKBP-UHFFFAOYSA-N
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Description

This compound is a sulfonyl derivative, which typically involves a sulfur atom bonded to two oxygen atoms (a sulfonyl group) and an organic moiety . The presence of the sulfonyl group often contributes to the reactivity and properties of these compounds .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Sulfonyl groups, for example, are known to participate in a variety of reactions, including nucleophilic substitution and elimination reactions .

Scientific Research Applications

Antimicrobial Research

The compound and its derivatives have shown potential in antimicrobial research . For instance, the multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety are reported . These compounds were assessed for their antimicrobial activity .

Antifungal Research

The compound and its derivatives have potential applications in antifungal research. The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

Anticancer Activity

The compound and its derivatives have shown potential in anticancer activity research. However, more research is needed to fully understand the mechanisms and potential applications in this area.

Receptor Antagonist Development

The compound and its derivatives could be used in the development of receptor antagonists. Receptor antagonists are drugs that block the actions of a receptor in the body. They are often used to treat conditions like hypertension, allergies, and gastrointestinal disorders.

Drug Design and Synthesis

The compound, known as CP-4-PPC, is a highly versatile compound, with the ability to form both neutral and charged species, and can be used in a variety of applications, such as drug design and synthesis.

Protein Engineering

CP-4-PPC can also be used in protein engineering. Protein engineering is a field of biotechnology that involves manipulating the structures of proteins to create new proteins with desired properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and properties . Without specific information on “1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol”, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many sulfonyl derivatives are irritants and should be handled with care . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research into a compound depend on its properties and potential applications. For example, sulfonyl derivatives have been studied for their potential use in the development of new pharmaceuticals .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S/c1-15(17,12-5-3-2-4-6-12)11-20(18,19)14-9-7-13(16)8-10-14/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWRTPHLQXKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol

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